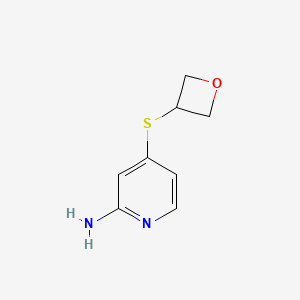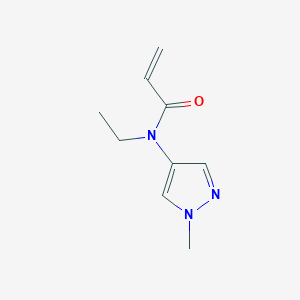
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is a chemical compound with the molecular formula C8H10N2OS and a molecular weight of 182.24 . Its IUPAC name is 4-(oxetan-3-ylthio)pyridin-2-amine . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 4-(Oxetan-3-ylsulfanyl)pyridin-2-amine is 1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the bonding between them.Scientific Research Applications
Redox-Activated Amines in Synthesis
- Redox-activated amines are used in C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation through metal-free photoredox catalysis. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, useful in diversifying complex molecular scaffolds (Ociepa et al., 2018).
C-H Functionalization
- Cyclic amines such as pyrrolidine and 1,2,3,4-tetrahydroisoquinoline undergo redox-annulations with α,β-unsaturated aldehydes and ketones. This process leads to the formation of ring-fused pyrrolines and pyrroles, offering new pathways for chemical synthesis (Kang et al., 2015).
Synthesis of Substituted Derivatives
- In a one-pot reaction involving an amine, diketene, an aromatic aldehyde, and 1,3-diphenyl-1H-pyrazol-5-amine, fully substituted pyrazolo[3,4-b]pyridine-5-carboxamide derivatives are synthesized. This method is notable for its mild conditions and good yields (Shaabani et al., 2009).
Group 3 Metal Triamido Complexes in Aminomethylation
- Group 3 metal triamido complexes, particularly those of yttrium and gadolinium, catalyze ortho-C-H bond addition in pyridine derivatives and N-heteroaromatics, leading to aminomethylated products. This method significantly improves through secondary amines (Nagae et al., 2015).
XPS Analysis of Nitrogen-containing Functional Groups
- XPS (X-ray Photoelectron Spectroscopy) is used to study nitrogen-containing functional groups on activated carbon. This includes the analysis of various nitrogen-related groups such as amides, lactams, and pyridines (Jansen & Bekkum, 1995).
Palladium-catalyzed Arylation Processes
- Palladium-catalyzed arylation based on C-H activation utilizes pyridine-containing directing groups for the arylation of carboxylic acid derivatives and amine derivatives. This method is effective for both primary and secondary sp3 C-H bonds (Zaitsev et al., 2005).
Safety and Hazards
properties
IUPAC Name |
4-(oxetan-3-ylsulfanyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c9-8-3-6(1-2-10-8)12-7-4-11-5-7/h1-3,7H,4-5H2,(H2,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGXZLFVBWFYYMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)SC2=CC(=NC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxetan-3-ylsulfanyl)pyridin-2-amine | |
CAS RN |
1566191-25-0 |
Source


|
| Record name | 4-(oxetan-3-ylsulfanyl)pyridin-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-Fluoro-2-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2940711.png)

![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2940713.png)
![(2Z)-6-chloro-2-[(4-chloro-3-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2940716.png)





![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2940724.png)
methanone](/img/structure/B2940727.png)

![4-(1-(2-(4-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)-1-(m-tolyl)pyrrolidin-2-one](/img/structure/B2940730.png)
